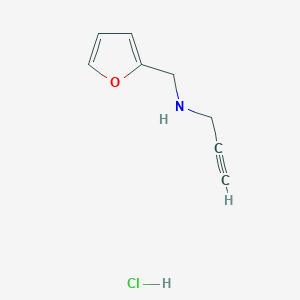

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)prop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h1,3-4,6,9H,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLVLWOYZDSEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. By integrating a furan moiety, a secondary amine, and a terminal alkyne, this molecule offers a unique combination of reactive sites, making it a valuable building block for the synthesis of complex molecular architectures. This document delves into its chemical properties, outlines robust synthetic protocols, and explores its reactivity and potential applications, particularly in the realm of drug discovery.

Core Chemical and Physical Properties

This compound, with the CAS number 1158633-14-7, is the hydrochloride salt of the secondary amine (furan-2-ylmethyl)(prop-2-yn-1-yl)amine. The salt form enhances its stability and solubility in aqueous media, which is advantageous for various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1158633-14-7 | [1][2][3] |

| Molecular Formula | C₈H₁₀ClNO | [4][5] |

| Molecular Weight | 171.63 g/mol | [4] |

| Melting Point | 76-80 °C (decomposition) | [4] |

| Appearance | Predicted to be a solid | N/A |

| Purity | ≥ 95.0% (commercially available) | [3] |

| Hazard | Irritant | [4] |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through two primary and well-established synthetic routes: Reductive Amination and the A³ Coupling Reaction.

Synthetic Pathway 1: Reductive Amination

Reductive amination is a highly effective method for forming carbon-nitrogen bonds. In this case, it involves the reaction of furfural with propargylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt.

Experimental Protocol: Reductive Amination

Objective: To synthesize (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine.

Materials:

-

Furfural

-

Propargylamine

-

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve furfural (1.0 equivalent) in DCM. To this solution, add propargylamine (1.0-1.2 equivalents). Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent, such as STAB (1.5 equivalents) or NaBH₄ (1.5 equivalents), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification of the Free Amine: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthetic Pathway 2: A³ Coupling Reaction

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component reaction to synthesize propargylamines.[6][7][8] This method offers high atom economy and often proceeds under mild conditions.

Experimental Protocol: A³ Coupling Reaction

Objective: To synthesize (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine.

Materials:

-

Furfural

-

Propargylamine

-

A suitable terminal alkyne (in this case, propargylamine itself can act as both the amine and alkyne source, though this can lead to side products. A more controlled approach uses a distinct alkyne). For the target molecule, this reaction is less direct than reductive amination. A more relevant A³ coupling would involve furfural, an amine, and a terminal alkyne.

-

Copper(I) catalyst (e.g., CuI, CuBr)

-

Solvent (e.g., Dioxane, Toluene, or water)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

Note: For the specific synthesis of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine, reductive amination is the more direct and preferred route. The A³ coupling is more suited for generating a library of diverse propargylamines.[6]

Purification Insights

For library synthesis or when dealing with multiple products, solid-phase extraction (SPE) can be a highly efficient purification method for propargylamines.

Spectroscopic and Analytical Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its structural components and related compounds.[9]

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.5 (broad) | s | 2H | NH₂⁺ |

| ~7.7 | dd | 1H | H-5 (furan) |

| ~6.5 | dd | 1H | H-3 (furan) |

| ~6.4 | dd | 1H | H-4 (furan) |

| ~4.3 | s | 2H | -CH₂- (furan-CH₂) |

| ~3.9 | d | 2H | -CH₂- (propargyl) |

| ~3.5 | t | 1H | ≡C-H |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-2 (furan) |

| ~144 | C-5 (furan) |

| ~111 | C-3 (furan) |

| ~110 | C-4 (furan) |

| ~80 | -C≡ (alkyne) |

| ~75 | ≡C-H (alkyne) |

| ~45 | -CH₂- (furan-CH₂) |

| ~35 | -CH₂- (propargyl) |

Table 4: Predicted FT-IR and Mass Spectrometry Data

| Technique | Key Peaks/Signals | Interpretation |

| FT-IR (KBr) | ~3300 cm⁻¹ (sharp) | ≡C-H stretch |

| ~2900-3100 cm⁻¹ (broad) | N-H stretch (ammonium salt) | |

| ~2120 cm⁻¹ (weak) | C≡C stretch | |

| ~1600, 1500 cm⁻¹ | C=C stretch (furan ring) | |

| Mass Spec (ESI+) | m/z = 136.07 | [M+H]⁺ of the free amine |

Chemical Reactivity and Synthetic Utility

The unique trifunctional nature of this compound makes it a highly versatile building block in organic synthesis.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution, primarily at the 5-position. It can also participate in Diels-Alder reactions, acting as the diene component.

Reactivity of the Secondary Amine

The secondary amine is nucleophilic and can readily undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Reactivity of the Terminal Alkyne: A Gateway to Click Chemistry

The terminal alkyne is arguably one of the most synthetically useful functional groups in this molecule. It is a prime substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[10][11][12] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, linking the furan-propargylamine scaffold to other molecules containing an azide group.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine with an azide-containing molecule (R-N₃).

Materials:

-

This compound

-

Azide-containing compound (R-N₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and t-butanol or DMSO)

Procedure:

-

Reaction Setup: In a vial, dissolve this compound (1.0 equivalent) and the azide-containing compound (1.0-1.1 equivalents) in the chosen solvent system (e.g., 1:1 water:t-butanol).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 equivalents) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the copper(II) sulfate solution.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often accompanied by a color change. Monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The resulting triazole product can be purified by column chromatography or recrystallization.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in drug discovery.

-

Furan Derivatives: The furan nucleus is a component of numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13][14][15][16][17]

-

Propargylamines: The propargylamine moiety is a key pharmacophore in several drugs, particularly those targeting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[18]

The combination of these two pharmacophores in a single molecule, coupled with the ability to easily functionalize it further via click chemistry, makes this compound a highly attractive scaffold for the development of novel therapeutic agents. Its derivatives have potential applications as:

-

Antimicrobial agents: The furan ring is known to impart antimicrobial activity.

-

Anticancer agents: Furan-containing compounds have shown promise in cancer therapy.

-

Enzyme inhibitors: The propargylamine group can act as an irreversible inhibitor of certain enzymes.

-

Probes for chemical biology: The alkyne handle allows for the attachment of fluorescent tags or biotin for use in biochemical and cellular studies.

Conclusion

This compound is a readily accessible and highly versatile chemical entity. Its trifunctional nature provides a rich platform for a multitude of chemical transformations, making it an invaluable tool for synthetic chemists. The convergence of the biologically relevant furan and propargylamine moieties within a single scaffold, combined with its amenability to click chemistry, positions this compound as a building block with immense potential for the discovery and development of new drugs and advanced materials. This guide serves as a foundational resource to stimulate and support further research into the promising chemical properties and applications of this compound.

References

-

Fujimoto Pharmaceutical Co., Ltd. (n.d.). 1158633-14-7・(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine.... Retrieved from [Link]

-

Yomi Lab. (n.d.). This compound. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). A3 coupling reaction for the synthesis of propargylamines catalysed by.... Retrieved from [Link]

-

ResearchGate. (n.d.). The A³‐coupling reaction of aldehyde, amine, and terminal alkyne. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o. Retrieved from [Link]

-

Sami Publishing Company. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. Retrieved from [Link]

-

Taylor & Francis eBooks. (2024). Reductive Amination of Furfural to Furfurylamine. Retrieved from [Link]

-

Florida Tech Scholarship Repository. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. Retrieved from [Link]

-

PubMed. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. Retrieved from [Link]

-

AlQalam Journal of Medical and Applied Sciences. (2023). A Review on Biological and Medicinal Significance of Furan. Retrieved from [Link]

-

PMC. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. Retrieved from [Link]

-

Sami Publishing Company. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

-

SciSpace. (2011). Synthesis and biological activity of furan derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride. Retrieved from [Link]

-

Future Medicinal Chemistry. (n.d.). Propargylamine: an Important Moiety in Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

PubChem. (n.d.). N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. Retrieved from [Link]

-

metabion. (2023). Click Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

-

Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]

-

PubChem. (n.d.). N-[(furan-2-yl)methyl]aniline. Retrieved from [Link]

-

NIST WebBook. (n.d.). Furan, 2-(2-furanylmethyl)-5-methyl-. Retrieved from [Link]

-

NIH. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER.... Retrieved from [Link]

-

PubChem. (n.d.). (

{e})-{n}-(Furan-2-Ylmethyl)-~{n}-Methyl-Prop-1-En-1-Amine. Retrieved from [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. 1158633-14-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. mgr.ymilab.com [mgr.ymilab.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. N-2-Propyn-1-yl-2-furanmethanamine hydrochloride | 1158633-14-7 [sigmaaldrich.com]

- 6. phytojournal.com [phytojournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. metabion.com [metabion.com]

- 11. interchim.fr [interchim.fr]

- 12. lumiprobe.com [lumiprobe.com]

- 13. ijabbr.com [ijabbr.com]

- 14. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 15. ijabbr.com [ijabbr.com]

- 16. scispace.com [scispace.com]

- 17. Pharmacological activity of furan derivatives [wisdomlib.org]

- 18. scbt.com [scbt.com]

A Comprehensive Guide to the Structural Elucidation of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in drug discovery and development. It ensures identity, purity, and provides the basis for understanding structure-activity relationships (SAR). This technical guide provides an in-depth, multi-technique approach to the structural elucidation of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride (C₈H₉NO·HCl), a molecule possessing key functionalities relevant to medicinal chemistry. We will move beyond procedural lists to explain the scientific rationale behind the selection of analytical techniques, the interpretation of complex data, and the synthesis of information to form a conclusive, self-validating structural proof. This document is intended for researchers, analytical scientists, and professionals in pharmaceutical development who require a robust framework for small molecule characterization.

Introduction: The Analytical Imperative

This compound is a secondary amine salt incorporating a furan ring and a terminal alkyne. These moieties are prevalent in pharmacologically active compounds, making this molecule a relevant case study. Its structural confirmation is not merely an academic exercise; it is a critical step to ensure that any subsequent biological or chemical studies are based on a known molecular entity. The objective of this guide is to present an integrated analytical workflow that leverages Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD) to provide irrefutable evidence for the proposed structure. The final confirmation of an unknown organic compound's structure is always achieved through a combination of independent methods.[1]

Compound Profile:

-

Chemical Name: this compound

-

Molecular Formula: C₈H₁₀ClNO[2]

-

Expected Structure:

The Integrated Elucidation Workflow

A multi-faceted analytical strategy is essential to mitigate the risk of misinterpretation that can arise from relying on a single technique. For instance, while Mass Spectrometry can confirm the mass of the free base, it does not inherently prove the salt form or connectivity. NMR provides detailed connectivity but can be ambiguous for certain regioisomers without further experiments. IR confirms functional groups but offers no information on the overall molecular framework. The power of this workflow lies in the synergistic and orthogonal nature of the data collected.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

MS is a primary technique for determining elemental composition and gaining initial structural insights through fragmentation analysis.[1] For this compound, Electrospray Ionization (ESI) in positive ion mode is the method of choice, as the amine is readily protonated.

Causality & Experimental Choices

-

Why ESI+? Electrospray is a soft ionization technique ideal for polar, pre-charged molecules like amine salts. It minimizes in-source fragmentation, allowing for the clear observation of the molecular ion of the free base.

-

Why High Resolution? High-resolution mass spectrometry (HRMS), using an Orbitrap or TOF analyzer, is crucial. It provides a highly accurate mass measurement, which is used to predict the molecular formula, thereby distinguishing it from other potential elemental compositions.[1]

Experimental Protocol: High-Resolution MS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile/water (50:50).

-

Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: ESI, Positive.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Acquisition: Acquire full scan data to identify the parent ion. Subsequently, perform tandem MS (MS/MS) on the parent ion to induce fragmentation and gather structural information.[1]

Data Interpretation & Expected Results

| m/z (Calculated) | m/z (Observed) | Formula (Ion) | Assignment |

| 136.0757 | ~136.075 | [C₈H₁₀NO]⁺ | [M+H]⁺ of the free base |

Expected Fragmentation Pattern (MS/MS of m/z 136): The fragmentation pattern provides a fingerprint of the molecule's connectivity. Key expected fragments include:

-

Loss of the propargyl group: Cleavage of the C-N bond would result in a fragment corresponding to the furfuryl amine cation.

-

Furan ring fragmentation: The tropylium-like furfuryl cation (m/z 81) is a classic, highly stable fragment derived from furfuryl-containing compounds.[4][5]

| m/z | Proposed Fragment | Structure of Fragment |

| 96 | [M+H - C₃H₂]⁺ | Furfuryl-NH₂⁺ fragment |

| 81 | [C₅H₅O]⁺ | Furfuryl cation |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Causality & Experimental Choices

-

Why ATR? Attenuated Total Reflectance (ATR) is a modern solid-state sampling technique that requires minimal sample preparation and provides high-quality data.

-

Key Vibrations: For this specific molecule, we are looking for the "smoking gun" signals of the terminal alkyne, the furan ring, and, critically, the secondary ammonium ion (N-H₂⁺), which distinguishes the salt from the free base.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the dry hydrochloride salt powder directly on the ATR crystal.

-

Instrument: FTIR Spectrometer with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

Data Interpretation & Expected Results

| Frequency Range (cm⁻¹) | Bond Vibration | Expected Appearance | Rationale & Reference |

| ~3300 | ≡C-H Stretch | Sharp, strong | Diagnostic for a terminal alkyne.[6][7] |

| ~2120 | C≡C Stretch | Sharp, weak | The C≡C triple bond stretch is characteristically weak due to low polarity.[6][8] |

| 3000-2400 | N-H₂⁺ Stretch | Very broad, strong band | This broad envelope is the hallmark of a secondary amine salt and is a critical piece of evidence.[9] |

| ~1600, ~1500, ~1015 | C=C, C-O Stretch | Sharp bands | Characteristic vibrations of the furan ring system. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[10][11] For this compound, a suite of 1D and 2D NMR experiments is required for full assignment.

Causality & Experimental Choices

-

Solvent Selection: DMSO-d₆ is the preferred solvent. Its ability to dissolve ionic salts and its high boiling point are advantageous. Crucially, it allows for the observation of exchangeable protons like the N-H₂⁺ protons, which would rapidly exchange and disappear in D₂O.[12]

-

¹H NMR: This is the first and most crucial experiment. It will confirm the number of distinct proton environments and their neighbor relationships through spin-spin coupling. The chemical shifts of protons alpha to the nitrogen will be a key indicator of the salt's formation.[12]

-

¹³C NMR & DEPT-135: Provides the number of carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

-

2D NMR (HSQC/HMBC): These experiments are essential for unambiguously connecting the protons to their directly attached carbons (HSQC) and mapping long-range (2-3 bond) H-C correlations (HMBC), which pieces the molecular fragments together.[13]

Caption: Conceptual diagram of key long-range (HMBC) correlations.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Instrument: NMR Spectrometer (≥400 MHz for good resolution).

-

Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} broadband decoupled spectrum.

-

Acquire a DEPT-135 spectrum.

-

Acquire 2D spectra: ¹H-¹³C HSQC and ¹H-¹³C HMBC.

-

Data Interpretation & Expected Results

Table 1: Expected ¹H NMR Data (in DMSO-d₆, ~400 MHz)

| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H9 | ~3.3 | t | 1H | ≡C-H | Terminal alkyne proton, coupled to CH₂.[7] |

| H7 | ~3.9 | d | 2H | -CH ₂-C≡CH | Methylene protons adjacent to alkyne. |

| H6 | ~4.3 | s | 2H | Furan-CH ₂-N | Methylene protons adjacent to furan ring. |

| H4 | ~6.5 | dd | 1H | Furan H -4 | Furan ring proton. |

| H3 | ~6.7 | d | 1H | Furan H -3 | Furan ring proton. |

| H5 | ~7.8 | d | 1H | Furan H -5 | Furan ring proton, deshielded by oxygen. |

| NH₂⁺ | ~9.5 | br s | 2H | -NH ₂⁺- | Broad, downfield signal for ammonium protons.[12] |

Table 2: Expected ¹³C NMR Data (in DMSO-d₆, ~100 MHz)

| Approx. δ (ppm) | DEPT-135 | Assignment |

| ~35 | CH₂ (pos) | C H₂-C≡CH |

| ~43 | CH₂ (pos) | Furan-C H₂-N |

| ~75 | C (no peak) | -CH₂-C ≡CH |

| ~80 | CH (pos) | -C≡C H |

| ~111 | CH (pos) | Furan C -3 |

| ~112 | CH (pos) | Furan C -4 |

| ~145 | CH (pos) | Furan C -5 |

| ~148 | C (no peak) | Furan C -2 |

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Proof

While the combination of MS, IR, and NMR provides overwhelming evidence, SCXRD offers the ultimate, unambiguous proof of structure.[14] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion.[15][16]

Causality & Experimental Choices

-

Why SCXRD? It is the only technique that directly "visualizes" the molecular structure in the solid state, definitively confirming connectivity, the ionic nature of the compound (i.e., the location of the proton on the nitrogen and the chloride counter-ion), and the overall conformation.[14][17]

Experimental Protocol: SCXRD

-

Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a solvent (e.g., isopropanol, ethanol/ether) in which the compound is sparingly soluble is a common method. The goal is to obtain a single, defect-free crystal of suitable size (~0.1-0.3 mm).

-

Data Collection: Mount the crystal on a goniometer head. Collect diffraction data using a modern diffractometer with a monochromatic X-ray source.

-

Structure Solution & Refinement: The diffraction pattern is processed to determine the unit cell parameters. The structure is then solved and refined using specialized software to generate the final atomic model.[14][18]

Expected Results

The output will be a crystallographic information file (CIF) and a 3D model that should confirm:

-

The connectivity of the (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine skeleton.

-

The presence of a protonated secondary nitrogen atom.

-

The presence of a chloride counter-ion in the crystal lattice.

-

Key hydrogen bonding interactions between the N-H₂⁺ group and the Cl⁻ anion.

Method Validation and Data Integrity

For use in a regulated drug development environment, the analytical methods themselves must be validated to ensure they are fit for purpose.[19][20] This involves demonstrating specificity, accuracy, precision, and linearity, among other parameters, according to guidelines from bodies like the ICH.[21][22]

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[21]

-

System Suitability: Before any sample analysis, a system suitability test (e.g., injecting a known standard) must be performed to verify that the analytical system is operating correctly.[21]

Conclusion

References

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

-

Kutateladze, A. G. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

-

Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-269. [Link]

-

Ng, R. (2004). Validation of Impurity Methods, Part II. Pharmaceutical Technology. [Link]

-

Mayer, F., & Grosch, W. (2009). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of agricultural and food chemistry, 57(15), 6838-6844. [Link]

-

EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]

-

Tang, J., MacLeod, R. A., & Boyd, R. K. (1980). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 58(18), 1997-2005. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D 2D and Multi Dimensional Solution NMR Spectroscopy 2155 9872.S11 001. Scribd. [Link]

-

Kao, T. H., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(19), 6268. [Link]

-

Kao, T. H., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]

-

Velev, V. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. BGO Software. [Link]

-

Pérez-Castaño, E., & Colón, I. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek. [Link]

-

LibreTexts Chemistry. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

Ciesielski, A., et al. (2014). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic science international, 235, 75-81. [Link]

-

Lavane, R. S., et al. (2017). Analytical method validation: A brief review. Asian Journal of Pharmaceutical and Clinical Research, 10(9), 5-9. [Link]

-

Sharma, A., & Sharma, A. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 1-6. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]

-

Ciesielski, A., et al. (2014). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. [Link]

-

Minton, M. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Nasrollahzadeh, M., et al. (2016). Reactions of different aldehydes, amines and alkynes in the presence of 2 and 4 as catalysts a. ResearchGate. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

-

Excillum. (n.d.). Small molecule crystallography. [Link]

-

NC State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. [Link]

-

O'Dell, L. A., et al. (2012). Solid-state NMR analysis of a boron-containing pharmaceutical hydrochloride salt. Magnetic resonance in chemistry, 50(S1), S50-S58. [Link]

-

Yin, S. X., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1856-1867. [Link]

-

The Royal Society of Chemistry. (2016). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. [Link]

-

Khatami, S. M., et al. (2024). Synthesis of furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives using polyether sulfone sulfamic acid catalysis. Scientific Reports, 14(1), 26909. [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. scbt.com [scbt.com]

- 4. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. omicsonline.org [omicsonline.org]

- 11. jchps.com [jchps.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. excillum.com [excillum.com]

- 16. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 20. particle.dk [particle.dk]

- 21. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 22. ijrrjournal.com [ijrrjournal.com]

An In-depth Technical Guide to the Predicted Spectroscopic Profile of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride (C₈H₁₀ClNO). In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectral characteristics to aid in the identification, characterization, and quality control of this compound. We will delve into the rationale behind the predicted chemical shifts, absorption frequencies, and fragmentation patterns, grounding these predictions in the established spectroscopic behavior of furan, secondary amine hydrochloride, and terminal alkyne functional groups.

Introduction

This compound is a chemical entity featuring a furan ring, a secondary amine, and a propargyl group. The hydrochloride salt form enhances its solubility in aqueous media, a common practice in pharmaceutical development. The unique combination of these functional groups suggests potential applications in medicinal chemistry and materials science, where the furan moiety can act as a versatile building block and the propargyl group allows for further modification via "click" chemistry.

Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of newly synthesized compounds. This guide provides a robust, predicted spectroscopic dataset to serve as a reference for researchers working with this molecule.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predictions below are for a standard deuterated solvent such as DMSO-d₆ or D₂O, which are suitable for amine hydrochlorides.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The presence of the electron-withdrawing ammonium group will generally lead to a downfield shift for adjacent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Key Citations |

| ~9.5 - 10.5 | Broad Singlet | 2H | NH₂⁺ | The acidic protons on the nitrogen in a secondary amine hydrochloride are expected to be significantly deshielded and often appear as a broad signal.[1] |

| ~7.8 | Doublet of Doublets | 1H | H-5 (furan) | The proton at the 5-position of the furan ring is the most deshielded of the ring protons.[2][3] |

| ~6.6 | Doublet of Doublets | 1H | H-3 (furan) | This proton is coupled to both H-4 and H-5, resulting in a doublet of doublets. |

| ~6.5 | Doublet of Doublets | 1H | H-4 (furan) | This proton is coupled to H-3 and H-5, appearing in a similar region to H-3. |

| ~4.5 | Singlet | 2H | -CH₂- (furan-CH₂) | The methylene protons adjacent to the furan ring and the nitrogen are deshielded. |

| ~4.0 | Doublet | 2H | -CH₂- (propargyl) | These methylene protons are adjacent to the nitrogen and the alkyne, and will be coupled to the terminal alkyne proton. |

| ~3.5 | Triplet | 1H | ≡C-H (alkyne) | The terminal alkyne proton is coupled to the adjacent methylene protons.[4] |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment | Rationale and Key Citations |

| ~148 | Quaternary | C-2 (furan) | The carbon atom of the furan ring attached to the methylene group.[5][6][7] |

| ~145 | CH | C-5 (furan) | The most deshielded CH carbon of the furan ring.[5][6][7] |

| ~112 | CH | C-3 (furan) | Furan ring CH carbon. |

| ~111 | CH | C-4 (furan) | Furan ring CH carbon. |

| ~78 | Quaternary | -C≡ (alkyne) | The internal carbon of the alkyne.[8][9][10] |

| ~75 | CH | ≡C-H (alkyne) | The terminal carbon of the alkyne.[8][9][10] |

| ~45 | CH₂ | -CH₂- (furan-CH₂) | The methylene carbon adjacent to the furan ring.[11][12] |

| ~38 | CH₂ | -CH₂- (propargyl) | The methylene carbon of the propargyl group. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale and Key Citations |

| ~3270 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne | This is a very characteristic absorption for terminal alkynes.[4][13][14] |

| ~3120 | Weak | =C-H Stretch | Furan Ring | Aromatic C-H stretching typically occurs above 3000 cm⁻¹. |

| ~3000 - 2700 | Strong, Broad | N-H Stretch | Secondary Amine Salt | The N-H stretch in amine hydrochlorides is typically a very broad and strong absorption.[1][15][16][17][18] |

| ~2930 | Medium | C-H Stretch | Methylene | Asymmetric and symmetric stretching of the CH₂ groups. |

| ~2120 | Weak to Medium | C≡C Stretch | Terminal Alkyne | The carbon-carbon triple bond stretch is another key indicator of an alkyne.[4][13][14] |

| ~1610, ~1500 | Medium | C=C Stretch | Furan Ring | Characteristic skeletal vibrations of the furan ring. |

| ~1580 | Medium | N-H Bend | Secondary Amine Salt | The bending vibration for the N-H bond in the salt.[15][18] |

| ~1150 | Strong | C-N Stretch | Amine | The stretching vibration of the carbon-nitrogen bond. |

| ~740 | Strong | =C-H Bend | Furan Ring | Out-of-plane bending for the C-H bonds on the furan ring. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this hydrochloride salt, the analysis would typically be performed on the free amine after neutralization, or the hydrochloride may thermally decompose to the free amine in the MS inlet. The predictions below are for the free amine, (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine.

Molecular Weight of Free Amine (C₈H₉NO): 135.16 g/mol Molecular Weight of Hydrochloride Salt (C₈H₁₀ClNO): 171.62 g/mol

The free amine has an odd molecular weight, which is consistent with the nitrogen rule for a molecule containing a single nitrogen atom.[19][20]

Predicted Fragmentation Pattern

The most characteristic fragmentation for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[19][21][22]

Table 4: Predicted Key Mass Spectrometry Fragments for (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine

| m/z | Proposed Fragment | Fragmentation Pathway |

| 135 | [C₈H₉NO]⁺ | Molecular Ion (M⁺) |

| 134 | [C₈H₈NO]⁺ | Loss of a hydrogen atom from the molecular ion. |

| 96 | [C₅H₆NO]⁺ | Alpha-cleavage with loss of the propargyl radical (•C₃H₃). |

| 81 | [C₅H₅O]⁺ | Furfuryl cation, formed by cleavage of the C-N bond. |

| 39 | [C₃H₃]⁺ | Propargyl cation, formed by cleavage of the C-N bond. |

Visualization of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for the molecular ion of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Typical parameters include a 30-degree pulse, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR: A proton-decoupled spectrum should be acquired with a 45-degree pulse, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Acquire at least 16 scans and background correct against air or the pure KBr pellet.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol). The sample may be neutralized with a mild base to analyze the free amine.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a GC or LC inlet. Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

Conclusion

This guide provides a detailed, predicted spectroscopic profile for this compound based on fundamental principles and data from related structures. The predicted NMR, IR, and MS data offer a valuable reference for the structural confirmation and characterization of this compound. It is anticipated that experimental data will align closely with these predictions, and any significant deviations could indicate the presence of impurities or an alternative molecular structure.

References

-

Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Mass Spectrometry: Amine Fragmentation - JoVE. (2024). Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

GCMS Section 6.15 - Whitman People. Retrieved from [Link]

-

IR: alkynes - University of Calgary. Retrieved from [Link]

-

Lec15 - IR Spectra of Alkynes and Nitriles - YouTube. (2021). Retrieved from [Link]

-

Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. PNAS. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (2023). Retrieved from [Link]

-

Amine Fragmentation - Chemistry LibreTexts. (2022). Retrieved from [Link]

-

Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019). Retrieved from [Link]

-

The infrared spectra of secondary amines and their salts - ResearchGate. Retrieved from [Link]

-

The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. - ResearchGate. Retrieved from [Link]

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS - Canadian Science Publishing. Retrieved from [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

-

Mass spectrometry of some furanocoumarins - Canadian Science Publishing. Retrieved from [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - ResearchGate. Retrieved from [Link]

-

Table 1 from 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics | Semantic Scholar. Retrieved from [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate. Retrieved from [Link]

-

Ionization and fragmentation of furan molecules by electron collisions - ResearchGate. Retrieved from [Link]

-

The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives - Journal of the American Chemical Society. Retrieved from [Link]

-

Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1 - ResearchGate. Retrieved from [Link]

-

THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE - Canadian Science Publishing. Retrieved from [Link]

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

-

Furan - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... - ResearchGate. Retrieved from [Link]

-

Support Information for - The Royal Society of Chemistry. Retrieved from [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. Retrieved from [Link]

-

Fig. S16. 1 H NMR spectrum of the coupling products by furfuryl... - ResearchGate. Retrieved from [Link]

-

13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Expansion of ¹H NMR spectra of the O-propargyl-2-SC 1 (up) and the... - ResearchGate. Retrieved from [Link]

-

a guide to 13c nmr chemical shift values. Retrieved from [Link]

-

¹³C NMR spectra of a furfural, b furfuryl alcohol, c levulinic acid, d... - ResearchGate. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

1H NMR Chemical Shift - Oregon State University. Retrieved from [Link]

-

13C NMR Chemical Shift - Oregon State University. Retrieved from [Link]

-

CHEM 344 Shift Parameters.pdf. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. compoundchem.com [compoundchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 20. GCMS Section 6.15 [people.whitman.edu]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine Hydrochloride: A Versatile Starting Material for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is a key chemical intermediate whose unique structure, combining a furan moiety and a propargylamine functional group, makes it a valuable starting material in synthetic organic chemistry. The furan ring serves as a versatile scaffold, while the propargyl group offers a reactive site for a variety of chemical transformations, including click chemistry and coupling reactions. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications in drug discovery and materials science. Detailed, field-proven protocols are presented to enable researchers to effectively synthesize and utilize this compound in their work.

Introduction

The furan nucleus is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its ability to act as a bioisostere for other aromatic rings, such as phenyl groups, allows for the modulation of physicochemical properties like metabolic stability and receptor binding affinity.[1] Coupled with the synthetic versatility of the propargylamine group, this compound emerges as a significant building block for the synthesis of novel chemical entities with potential therapeutic applications. The hydrochloride salt form generally offers improved stability and aqueous solubility compared to the free base, making it more amenable for use in various synthetic and biological protocols.[4]

This technical guide serves as a senior application scientist's perspective on the synthesis and application of this important starting material. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClNO | [5] |

| Molecular Weight | 171.62 g/mol | [5] |

| Appearance | Solid | [4] |

| Melting Point | 76-80ºC (decomposes) | [5] |

| Solubility | Predicted to have good aqueous solubility. Soluble in polar organic solvents like methanol and ethanol. | [4] |

| Stability | The hydrochloride salt is expected to be more stable than the free base, particularly towards oxidation and polymerization. | [4] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary, robust synthetic strategies: Reductive Amination and Nucleophilic Substitution.

Method 1: Reductive Amination of Furfural with Propargylamine

This one-pot, two-step method is an efficient route that avoids the isolation of a potentially unstable imine intermediate.[6] The process begins with the condensation of furfural and propargylamine to form an imine, which is then reduced in situ to the desired secondary amine.

Diagram 1: Reductive Amination Workflow

Caption: Workflow for the reductive amination synthesis.

Experimental Protocol:

-

Reaction Setup: To a solution of furfural (1.0 eq) in a suitable solvent such as methanol or 1,4-dioxane, add propargylamine (1.1 eq) at room temperature with stirring.

-

Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. Control the addition rate to maintain the temperature below 10 °C.

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.

-

Salt Formation: Dissolve the crude amine in diethyl ether and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Self-Validating System: The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine without affecting the furan ring or the alkyne. The one-pot nature of this reaction enhances efficiency and minimizes product loss.[6]

Method 2: Nucleophilic Substitution of Furfurylamine with a Propargyl Halide

This method involves the direct alkylation of a primary amine (furfurylamine) with a propargyl halide. This is a straightforward approach, though it may require careful control of stoichiometry to minimize the formation of the tertiary amine byproduct.

Diagram 2: Nucleophilic Substitution Workflow

Caption: Workflow for the nucleophilic substitution synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve furfurylamine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Alkylation: Add propargyl bromide or propargyl chloride (1.0-1.2 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Salt Formation: Follow steps 6 and 7 from the reductive amination protocol to convert the purified free base to its hydrochloride salt.

Causality Behind Experimental Choices: The use of a slight excess of the propargyl halide can drive the reaction to completion, but a large excess should be avoided to minimize the formation of the dialkylated product. The choice of a non-nucleophilic base is critical to prevent it from competing with the amine in reacting with the propargyl halide.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[4]

¹H NMR (400 MHz, CDCl₃, predicted):

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.4 | d | 1H | H-5 (furan) |

| ~6.3 | dd | 1H | H-3 (furan) |

| ~6.2 | d | 1H | H-4 (furan) |

| ~3.8 | s | 2H | -CH₂- (furan-CH₂) |

| ~3.4 | d | 2H | -CH₂- (propargyl) |

| ~2.2 | t | 1H | -C≡CH |

| (broad) | s | 2H | -NH₂⁺- |

¹³C NMR (100 MHz, CDCl₃, predicted):

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-2 (furan) |

| ~142 | C-5 (furan) |

| ~110 | C-3 (furan) |

| ~108 | C-4 (furan) |

| ~80 | -C≡CH |

| ~72 | -C≡CH |

| ~45 | -CH₂- (furan-CH₂) |

| ~35 | -CH₂- (propargyl) |

Note: The chemical shifts for the hydrochloride salt may vary slightly from the free base, particularly for the protons and carbons near the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.[4]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 (broad) | N-H stretch (amine salt) |

| ~3290 | ≡C-H stretch (alkyne) |

| ~2120 | C≡C stretch (alkyne) |

| ~1500-1600 | C=C stretch (furan ring) |

| ~1000-1250 | C-O stretch (furan ring) |

Applications in Synthesis

The dual functionality of this compound makes it a versatile precursor for a wide range of more complex molecules.

Diagram 3: Synthetic Applications

Caption: Key synthetic transformations of the title compound.

-

Drug Discovery: The furan moiety is a common feature in many pharmacologically active compounds, and the propargyl group allows for the introduction of this scaffold into larger molecules via reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This can be used to synthesize libraries of compounds for high-throughput screening. The propargylamine structure itself is found in several approved drugs, such as monoamine oxidase (MAO) inhibitors.[7]

-

Materials Science: The terminal alkyne can be used for surface functionalization of materials or for the synthesis of novel polymers.

-

Heterocyclic Synthesis: The furan ring can undergo various transformations, such as Diels-Alder reactions, to generate more complex polycyclic systems.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile starting material for chemical synthesis. Its straightforward preparation, coupled with the reactivity of its furan and propargyl moieties, provides a powerful platform for the development of novel compounds in drug discovery and materials science. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their synthetic endeavors.

References

-

Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available from: [Link]

-

ResearchGate. Clean Synthesis of Propargylamines Using Novel Magnetically Recyclable Silver Nanocatalyst (AgMNPs) | Request PDF. Available from: [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

-

RSC Publishing. Solvent-free synthesis of propargylamines: an overview. Available from: [Link]

-

ResearchGate. Proposed reaction pathway for reductive amination of furfural. Available from: [Link]

-

ResearchGate. Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

-

ResearchGate. The plausible reaction mechanism for the synthesis of furyl-containing propargylamines. Available from: [Link]

-

ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. Available from: [Link]

-

ResearchGate. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach | Request PDF. Available from: [Link]

-

Taylor & Francis eBooks. Reductive Amination of Furfural to Furfurylamine | 7 | Catalytic Trans. Available from: [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Available from: [Link]

- Google Patents. US3914312A - Process for the preparation of propargylamine.

-

Wikipedia. Primary-amine oxidase. Available from: [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Available from: [Link]

-

ResearchGate. Possible reaction path for the formation of furfurylamine under the... Available from: [Link]

-

Organic Chemistry Portal. Synthesis of propargylic amines. Available from: [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]

-

NIH. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available from: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sciforum.net [sciforum.net]

The Pharmacological Versatility of Furan-Containing Propargylamines: A Technical Guide for Drug Discovery

Abstract

The strategic integration of the furan scaffold with the propargylamine moiety has given rise to a class of compounds with a remarkable breadth of biological activities. This technical guide offers an in-depth exploration for researchers, medicinal chemists, and drug development professionals into the synthesis, mechanisms of action, and therapeutic potential of furan-containing propargylamines. While classically recognized for their neuroprotective effects as monoamine oxidase (MAO) inhibitors, emerging evidence suggests a wider pharmacological scope, including promising anticancer and antimicrobial activities. This document synthesizes current understanding, provides detailed experimental methodologies for a range of biological evaluations, and visualizes key pathways and workflows to catalyze further innovation in this compelling area of medicinal chemistry.

Introduction: The Synergy of Furan and Propargylamine Moieties

The furan ring, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, valued for its ability to engage in various non-covalent interactions and serve as a bioisostere for other aromatic systems.[1][2][3] Its incorporation into drug candidates has been linked to a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][4] The propargylamine group, characterized by a terminal alkyne, is a key pharmacophore in several clinically significant drugs, most notably as an irreversible inhibitor of monoamine oxidase (MAO), which is crucial in the treatment of neurodegenerative disorders like Parkinson's disease.[5]

The conjugation of these two pharmacophores into a single molecular entity creates a unique chemical architecture with the potential for multifaceted biological interactions. This guide will dissect the known and emerging therapeutic applications of furan-containing propargylamines, with a focus on their neuroprotective, anticancer, and antimicrobial activities.

Neuroprotective Activity: Beyond Monoamine Oxidase Inhibition

The most extensively studied biological activity of furan-containing propargylamines is their role as neuroprotective agents. This activity is primarily attributed to their ability to inhibit monoamine oxidases (MAO), enzymes responsible for the degradation of key neurotransmitters.

Mechanism of Action: MAO Inhibition

Furan-containing propargylamines have been investigated as selective inhibitors of MAO-A and MAO-B. The propargylamine moiety is crucial for the irreversible inhibition of these flavin-containing enzymes. The proposed mechanism involves the formation of a covalent adduct between the propargylamine and the FAD cofactor of the enzyme, leading to its inactivation. This inhibition increases the synaptic concentrations of monoamine neurotransmitters, which is beneficial in neurodegenerative conditions characterized by neurotransmitter deficiencies.

Neuroprotective Effects Beyond MAO Inhibition

Intriguingly, the neuroprotective benefits of propargylamines may extend beyond simple MAO inhibition. Studies on related propargylamines suggest they can suppress apoptosis and induce the expression of pro-survival genes, offering a more comprehensive neuroprotective profile. This includes the stabilization of the mitochondrial membrane and the induction of anti-apoptotic proteins and neurotrophic factors.[6]

Anticancer Activity: An Emerging Frontier

While less explored than their neuroprotective roles, furan-containing compounds and propargylamines are independently recognized for their anticancer potential. The conjugation of these moieties presents a promising strategy for the development of novel anticancer agents.

Cytotoxic Effects on Cancer Cell Lines

Numerous furan derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[7][8] For instance, certain furan-based compounds have shown potent growth inhibitory effects on breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines. The propargylamine scaffold has also been incorporated into molecules designed as anticancer agents, with some derivatives showing selective cytotoxicity towards cancer cells over normal cells.[1][9]

Table 1: Cytotoxicity of Representative Furan-Based Compounds Against Cancer Cell Lines

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [8] |

| Furan-based N-phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [8] |

| Furopyrimidine Derivative | Compound 7b | A549 (Lung) | 6.66 | |

| Furopyrimidine Derivative | Compound 7b | HT-29 (Colon) | 8.51 | |

| Furan-conjugated Tripeptide | Conjugate 4 | HeLa (Cervical) | 0.28 | [10] |

This table presents data for furan derivatives to illustrate the general anticancer potential of the furan scaffold. Data for specific furan-containing propargylamines is an active area of research.

Proposed Mechanisms of Anticancer Action

The anticancer mechanisms of furan-containing compounds are diverse and appear to be cell-line and structure-dependent. Some furan derivatives induce apoptosis and cell cycle arrest, particularly at the G2/M phase.[8] The underlying pathways can involve the modulation of key regulatory proteins such as p53 and Bcl-2.[8] For certain furopyrimidine derivatives, inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) has been identified as a key mechanism, leading to the disruption of tumor angiogenesis. The propargylamine moiety, in other contexts, has been explored for its ability to target various proteins involved in cancer progression.[1]

Antimicrobial Activity: A Broad Spectrum of Potential

The furan nucleus is a well-established pharmacophore in the design of antimicrobial agents.[2][4][11] The incorporation of a propargylamine moiety could potentially enhance this activity or introduce novel mechanisms of action.

Antibacterial and Antifungal Spectrum

Furan derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12] The antimicrobial potency is often dependent on the specific substitutions on the furan ring.[13]

Table 2: Antimicrobial Activity of Representative Furan Derivatives

| Compound Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic Acid | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [11][14] |

| Furan-based Pyrimidine-Thiazolidinone | Compound 8k | Escherichia coli | 12.5 | [12] |

| Furan-based Pyrimidine-Thiazolidinone | Compounds 8d, 8e | Aspergillus niger | 100 | [12] |

This table showcases the antimicrobial potential of the furan scaffold. Further research is needed to establish the specific antimicrobial profile of furan-containing propargylamines.

Putative Antimicrobial Mechanisms

The mechanisms by which furan derivatives exert their antimicrobial effects can vary. Some nitrofurans, for example, are reduced within bacterial cells to reactive intermediates that can damage microbial DNA and proteins.[1] Other furan-containing compounds may disrupt the cell membrane or inhibit essential enzymes. The propargylamine moiety could contribute to this activity through its own interactions with microbial targets.

Experimental Protocols

Synthesis of Furan-Containing Propargylamines (A³ Coupling Reaction)

A common and efficient method for the synthesis of propargylamines is the three-component A³ coupling reaction of an aldehyde, an amine, and an alkyne, often catalyzed by a metal salt.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve furfural (1 equivalent) and a secondary amine (e.g., piperidine, 1.1 equivalents) in a suitable solvent (e.g., toluene or solvent-free).

-

Catalyst Addition: Add a catalytic amount of a suitable metal catalyst (e.g., Cu(I) or Au(I) salts, 1-5 mol%).

-

Alkyne Addition: Add the terminal alkyne (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to 80 °C) for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired furan-containing propargylamine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the furan-containing propargylamine derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Step-by-Step Methodology:

-

Compound Dilution: Prepare a serial two-fold dilution of the furan-containing propargylamine in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by standard protocols (e.g., CLSI guidelines).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

Furan-containing propargylamines represent a promising class of compounds with a diverse pharmacological profile. While their neuroprotective effects as MAO inhibitors are well-established, their potential as anticancer and antimicrobial agents is an exciting and underexplored area of research. Future investigations should focus on synthesizing and screening a broader library of these compounds to establish clear structure-activity relationships for their anticancer and antimicrobial effects. Mechanistic studies are also crucial to elucidate the specific molecular targets and pathways involved in these activities. The development of furan-containing propargylamines as multi-target agents, capable of concurrently addressing different aspects of a disease, holds significant therapeutic promise. This guide provides a foundational framework to inspire and support further research into the rich biological activities of these versatile molecules.

References

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2453. Available at: [Link]

-

Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (2023). Indian Journal of Chemistry, 62B(8), 827-838. Available at: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2453. Available at: [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2021). ACS Omega, 6(4), 2963-2977. Available at: [Link]

-